molecular formula C16H12N2O5 B13078264 (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

Cat. No.: B13078264
M. Wt: 312.28 g/mol
InChI Key: DJQZLOJGVIRPKY-UVTDQMKNSA-N
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Description

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzamido group, a nitrophenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with benzamide under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process follows the El-Awady isotherm model, indicating a strong interaction between the inhibitor and the metal surface .

Comparison with Similar Compounds

    (E)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid: The (E) isomer of the compound, which has different spatial arrangement and potentially different properties.

    4-nitrobenzaldehyde: A precursor in the synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid.

    Benzamide: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential biological activities make it a compound of significant interest in various research fields .

Biological Activity

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a benzamide functional group and a nitrophenyl moiety. This article delves into the compound's biological activity, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}

Key Functional Groups:

  • Benzamide Group: Imparts solubility and potential interactions with biological targets.
  • Nitrophenyl Moiety: Known for its reactivity and ability to participate in various enzymatic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways. Studies suggest that the nitrophenyl group can engage in hydrogen bonding with enzyme active sites, affecting their function.
  • Cell Signaling Modulation: It has the potential to influence cell signaling pathways, which may lead to alterations in gene expression and cellular metabolism.
  • Antimicrobial Properties: Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli16
Staphylococcus aureus20
Klebsiella pneumonia18

These findings suggest that the compound could serve as a foundation for developing new antimicrobial therapies.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. It was tested on various cancer cell lines, revealing dose-dependent cytotoxic effects:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)15
A549 (Lung Cancer)10

The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting a mechanism that warrants further investigation.

Predictive Models and Computational Studies

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. These models predict favorable binding affinities with proteins involved in cancer progression and microbial resistance, enhancing its pharmacological profile.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C16H12N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-10H,(H,17,19)(H,20,21)/b14-10-

InChI Key

DJQZLOJGVIRPKY-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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